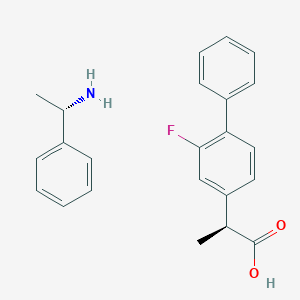![molecular formula C16H21NO5 B13411030 Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, including an acetylamino group, a phenylmethylene group, and a hexopyranoside ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the acetylamino group through acetylation reactions. The phenylmethylene group is then introduced via a condensation reaction with a suitable benzaldehyde derivative. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or phenylmethylene groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
作用機序
The mechanism of action of Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylmethylene group may participate in hydrophobic interactions, further modulating the compound’s biological activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-(Acetylamino)-5-iodobenzoate: Shares the acetylamino group but differs in the presence of an iodine atom and a benzoate structure.
Methyl 2-(Acetylamino)-3-methylbutanoate: Similar acetylamino group but with a different aliphatic chain.
Uniqueness
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside is unique due to its combination of a hexopyranoside ring with both acetylamino and phenylmethylene groups
特性
分子式 |
C16H21NO5 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC名 |
N-[(2R,4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17-12-8-13-14(22-16(12)19-2)9-20-15(21-13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)/t12-,13+,14-,15-,16+/m1/s1 |
InChIキー |
YIZGXUIIXCRYJU-JKJDWNRSSA-N |
異性体SMILES |
CC(=O)N[C@@H]1C[C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@@H]1OC |
正規SMILES |
CC(=O)NC1CC2C(COC(O2)C3=CC=CC=C3)OC1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)


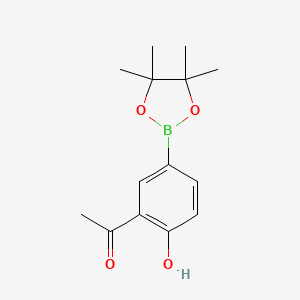

![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)

![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
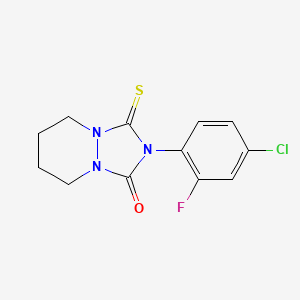
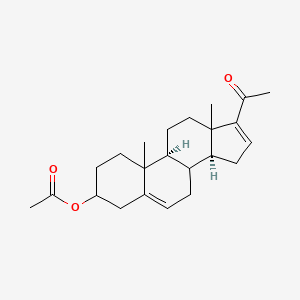
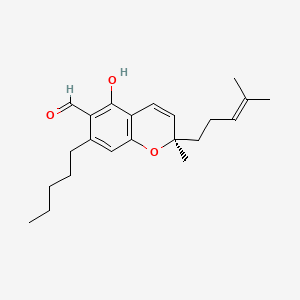
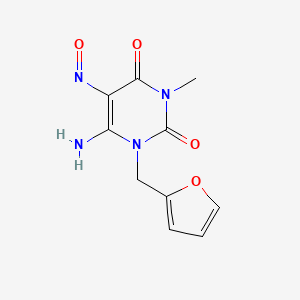
![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)
